3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring and substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dichlorophenylhydrazine with cyclopentanone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while reduction can produce tetrahydropyrazole derivatives.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1H-pyrazole
- 3-(3,4-Dichlorophenyl)-2,4-dihydro-1H-pyrazole
- 3-(3,4-Dichlorophenyl)-1,2,4-triazole
Uniqueness
3-(3,4-Dichlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, specific binding affinities, and unique reactivity patterns, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-9-5-4-7(6-10(9)14)12-8-2-1-3-11(8)15-16-12/h4-6H,1-3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRQAUPRVREONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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